molecular formula C14H11FN2S B2767337 3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione CAS No. 99960-22-2

3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione

Cat. No.: B2767337
CAS No.: 99960-22-2
M. Wt: 258.31
InChI Key: MFJXLODMXNVOMK-UHFFFAOYSA-N
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Description

The compound “3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione” is a complex organic molecule that contains a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals . The molecule also contains a fluorophenyl group, which suggests it may have interesting biological activity, as fluorine is often used in drug design to modify the properties of pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole core, the thione group, and the fluorophenyl group . Each of these functional groups can participate in different types of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase its lipophilicity, potentially influencing its solubility and permeability .

Scientific Research Applications

Anticancer Applications

  • Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines due to their ability to induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of this series of benzothiazoles (Hutchinson et al., 2001).
  • Novel benzimidazole derivatives related to benzimidazo[1,2-a]quinolines and fluorenes have shown pronounced antiproliferative activity on tumor cell lines, suggesting their potential in cancer treatment (Hranjec et al., 2010).

Antifungal and Antimicrobial Activities

  • Certain benzimidazole derivatives have exhibited significant antifungal activity against various human pathogenic fungal strains, indicating their potential as antifungal agents (Nimbalkar et al., 2016).

Antioxidant Properties

  • Some benzimidazole derivatives have shown remarkable in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, indicating their antioxidant properties (Kuş et al., 2004).

Chemical Synthesis Methods

  • A novel microwave-assisted protocol for the rapid synthesis of benzimidazole derivatives with potent antileukemic activity offers a more efficient approach to developing druggable compounds (Jagadeesha et al., 2023).
  • Oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(ii)-PNS(O) pincer complexes provides an environmentally benign synthetic method, highlighting the green chemistry approach in the synthesis of benzimidazole derivatives (Luo et al., 2017).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity . It could also be interesting to explore the effects of modifying the structure of this compound on its properties and activity .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJXLODMXNVOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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